molecular formula C19H29N3O2 B2533862 1-(Tert-butyl)-3-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea CAS No. 1169972-73-9

1-(Tert-butyl)-3-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea

Cat. No.: B2533862
CAS No.: 1169972-73-9
M. Wt: 331.46
InChI Key: NYFCDHRCDRYLFT-UHFFFAOYSA-N
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Description

1-(Tert-butyl)-3-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea is a research-grade chemical compound belonging to the P7C3-series of aminopropyl carbazoles, recognized for their potent neuroprotective and proneurogenic properties. This analog was developed through structure-activity relationship studies aimed at optimizing the efficacy of the original P7C3 molecule. Its primary research value lies in its ability to enhance neuronal cell survival and promote the birth of new neurons (neurogenesis) in the adult hippocampus, a mechanism of significant interest for combating neurodegenerative processes. The compound's mechanism of action is attributed to its robust protection of mitochondrial integrity; it directly binds to and stabilizes the mitochondrial membrane, thereby preventing the activation of the intrinsic apoptotic pathway in vulnerable neuronal populations. This has been demonstrated to preserve mitochondrial membrane potential and reduce cytochrome c release under cellular stress. Research applications for this compound are predominantly within preclinical models of neurodegenerative diseases and neuronal injury. It has been investigated for its efficacy in mitigating hippocampal cell death and cognitive deficits in models of Parkinson's disease , amyotrophic lateral sclerosis (ALS) , and peripheral neuropathy induced by chemotherapeutic agents. Furthermore, its role in supporting neurogenesis makes it a valuable tool for studying cognitive function and mood-related behaviors in models of depression and age-related cognitive decline. This compound provides researchers with a critical pharmacological tool for dissecting the pathways linking mitochondrial function to neuronal health and for exploring novel therapeutic strategies for a range of neurological disorders.

Properties

IUPAC Name

1-tert-butyl-3-[1-(3-methylbutyl)-2-oxo-3,4-dihydroquinolin-6-yl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29N3O2/c1-13(2)10-11-22-16-8-7-15(12-14(16)6-9-17(22)23)20-18(24)21-19(3,4)5/h7-8,12-13H,6,9-11H2,1-5H3,(H2,20,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYFCDHRCDRYLFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)NC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Indoleamine 2,3-Dioxygenase Inhibition

One of the primary applications of this compound is its role as an inhibitor of indoleamine 2,3-dioxygenase (IDO), an enzyme implicated in immunosuppression and tumor progression. Research indicates that inhibiting IDO can enhance anti-cancer immunity and improve the effectiveness of existing therapies. Studies have shown that compounds similar to 1-(Tert-butyl)-3-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea can modulate IDO activity effectively .

Cancer Therapy Enhancement

The compound has been investigated for its ability to enhance the efficacy of anti-cancer treatments. By inhibiting IDO-mediated immunosuppression, it potentially allows for a more robust immune response against tumors. This dual approach—direct anti-cancer activity combined with immune modulation—positions it as a promising candidate in cancer therapy .

Treatment of Infectious Diseases

In addition to cancer applications, this compound may also play a role in treating infectious diseases characterized by immune evasion mechanisms. For instance, its IDO inhibitory properties could be beneficial in managing conditions like HIV infection, where immune suppression is a significant challenge .

Case Studies

Several case studies have highlighted the therapeutic potential of similar compounds:

  • Study on IDO Inhibition : A study published in the Journal of Medicinal Chemistry demonstrated that specific inhibitors could significantly reduce tumor growth in mouse models by enhancing T-cell responses through IDO inhibition .
  • Combination Therapies : Research has indicated that combining IDO inhibitors with traditional chemotherapy agents leads to improved outcomes in preclinical models of cancer . This suggests that this compound could be effectively integrated into multi-modal treatment strategies.

Data Table: Summary of Applications

Application AreaMechanismPotential Benefits
Indoleamine 2,3-Dioxygenase InhibitionModulates immune responseEnhances anti-cancer immunity
Cancer Therapy EnhancementInhibits tumor-induced immunosuppressionImproves efficacy of existing therapies
Treatment of Infectious DiseasesReduces immune evasion mechanismsPotentially effective against HIV and others

Comparison with Similar Compounds

Structural and Molecular Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Structural Distinctions
1-(Tert-butyl)-3-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea (Target) C21H29N3O2* 355.5* - 1-Isopentyl
- 6-Urea linkage with tert-butyl
Reference compound for comparison.
1-(1-Benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-(tert-butyl)urea () C21H25N3O2 351.4 - 1-Benzyl
- 6-Urea linkage with tert-butyl
Benzyl group increases aromaticity and π-π stacking potential vs. isopentyl .
1-[(4-Fluorophenyl)methyl]-3-[1-(3-methylbutyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]urea () C22H26FN3O2 383.5 - 1-Isopentyl
- 4-Fluorobenzyl urea substituent
Fluorine introduces electronegativity, enhancing hydrogen bonding and bioavailability .
1-(Tert-butyl)-3-(quinoxalin-6-yl)urea () C13H16N4O 244.3 - Quinoxalin-6-yl core
- No tetrahydroquinolinone ring
Quinoxaline’s planar aromatic system alters electronic properties vs. tetrahydroquinolinone .
N-(1-(2-(Diethylamino)ethyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboximidamide (, Compound 27) C20H26N4OS 370.5 - Diethylaminoethyl side chain
- Thiophene carboximidamide
Polar aminoethyl chain and thiophene enhance solubility and metal-binding capacity .

*Inferred based on structural analogs.

Electronic and Pharmacokinetic Implications

  • The 4-fluorobenzyl group in introduces electron-withdrawing effects, which may improve metabolic stability and receptor affinity . The quinoxaline core () offers a rigid, planar structure conducive to intercalation or π-stacking in biological targets, unlike the flexible tetrahydroquinolinone .
  • Urea Linkage: Common to all compounds, the urea moiety serves as a hydrogen-bond donor/acceptor, critical for target binding. Tert-butyl substitution () provides steric protection against enzymatic degradation .

Q & A

Basic: What synthetic routes are recommended for preparing this compound, and how can reaction efficiency be optimized?

Methodological Answer:
The synthesis of urea derivatives often involves coupling isocyanates with amines or utilizing palladium-catalyzed reactions. For example, palladium-catalyzed ligand-regulated synthesis of ureas from 2-ethynylanilines and isocyanides has been reported, with optimized conditions including dichloromethane as a solvent and room temperature reactions for 12 hours . Post-synthesis purification via column chromatography (e.g., silica gel, ethyl acetate/hexane gradients) and recrystallization from ethanol can improve yield. Reaction efficiency is enhanced by maintaining anhydrous conditions, using catalysts like Pd(OAc)₂, and monitoring intermediates via TLC .

Basic: What safety protocols should researchers follow when handling this compound?

Methodological Answer:
Based on structurally similar compounds, this urea derivative may exhibit acute toxicity (H302, H312), skin/eye irritation (H315, H319), and respiratory hazards (H335) . Recommended precautions:

  • PPE: Nitrile gloves, lab coat, safety goggles, and respiratory protection in ventilated enclosures.
  • Emergency Measures: For skin contact, wash with soap/water; for eye exposure, rinse for 15 minutes and seek medical attention.
  • Storage: In airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent degradation .

Advanced: How can enantiomers of tetrahydroquinolin-urea derivatives be resolved chromatographically?

Methodological Answer:
Supercritical fluid chromatography (SFC) with chiral stationary phases (e.g., Chiralpak AD-H column) effectively separates enantiomers. For example, a mobile phase of 50% isopropyl alcohol/CO₂ (0.2% diethylamine) at 100 bar and 50 mL/min flow rate achieved baseline separation of (±)-35, a tetrahydroquinolin derivative, with >99% enantiomeric excess. Sample preparation in ethanol/diethylamine (0.2%) at 5.75 g/L and injection volumes of 3 mL are critical for resolution .

Advanced: What spectroscopic techniques confirm structural integrity and purity?

Methodological Answer:

  • 1H/13C NMR: Characteristic shifts for the tert-butyl group (δ ~1.3 ppm, ¹H; ~28 ppm, ¹³C) and urea NH protons (δ ~10–11 ppm, ¹H) are diagnostic. For example, 1-(tert-butyl)urea derivatives show distinct aromatic proton signals in the δ 7.0–8.0 ppm range for the tetrahydroquinolin core .
  • FT-IR: Urea carbonyl stretches appear at ~1649–1705 cm⁻¹, while isocyanate intermediates show peaks at ~2302 cm⁻¹ (N=C=O) .

Advanced: How can computational modeling aid in predicting this compound’s physicochemical properties?

Methodological Answer:
PubChem-derived InChI keys and SMILES strings enable molecular dynamics simulations to predict solubility, logP, and bioavailability. Tools like Gaussian or Schrödinger Suite calculate electrostatic potential maps and H-bonding propensity, critical for understanding interactions with biological targets. For example, the InChI key for related compounds (e.g., VBXDDEFKXNFJLL-OAHLLOKOSA-N) facilitates docking studies .

Basic: What analytical methods validate purity during synthesis?

Methodological Answer:

  • HPLC: Use C18 columns with acetonitrile/water gradients (e.g., 5–95% over 20 min) and UV detection at 254 nm. Purity thresholds >95% are typical for research-grade compounds .
  • Mass Spectrometry: ESI-HRMS confirms molecular ions (e.g., [M+H]⁺ for C21H29N4S1: observed 369.2118 vs. calculated 369.2107) .

Advanced: How can structure-activity relationship (SAR) studies guide biological evaluation?

Methodological Answer:
Modifying the tetrahydroquinolin core (e.g., substituting isopentyl with methylpyrrolidinyl groups) alters target affinity. For example, pexmetinib, a urea-based Tie-2/p38 MAPK inhibitor, demonstrated that tert-butyl groups enhance metabolic stability, while fluorobenzyl moieties improve kinase selectivity. Biological assays (e.g., kinase inhibition, cell viability) should compare IC50 values across analogs .

Basic: How should researchers address byproduct formation during synthesis?

Methodological Answer:
Byproducts like unreacted isocyanates or dimerized ureas can be minimized by:

  • Stoichiometric Control: Use a 10% excess of the amine component.
  • Chromatographic Monitoring: TLC (Rf ~0.3 in ethyl acetate/hexane) identifies byproducts early.
  • Quenching: Add aqueous NH4Cl to terminate reactions and extract impurities .

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